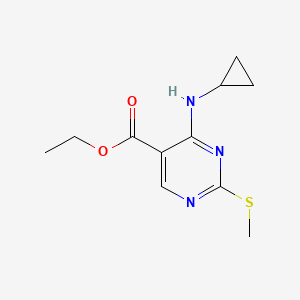

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

Description

Historical Context of Pyrimidine Derivatives

The historical development of pyrimidine chemistry provides essential context for understanding the significance of ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate within the broader landscape of heterocyclic compound research. The pyrimidine scaffold has deep historical roots extending back to the early nineteenth century, when the first pyrimidine derivative, alloxan, was isolated through the oxidation of uric acid with nitric acid in 1818. This pioneering discovery marked the beginning of systematic investigations into pyrimidine chemistry, although the parent compound itself was not synthesized until significantly later in the century.

The systematic study of pyrimidines began in earnest during the 1870s and 1880s, with pivotal contributions from several prominent chemists. Grimaux reported the first laboratory synthesis of a pyrimidine derivative in 1879, when he successfully prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This achievement represented a crucial milestone in heterocyclic chemistry and established the foundation for subsequent synthetic methodologies. The systematic investigation of pyrimidine derivatives was further advanced by Pinner beginning in 1884, who developed innovative synthetic approaches by condensing ethyl acetoacetate with amidines. Pinner's contributions were particularly significant as he proposed the name "pyrimidin" in 1885, providing the nomenclature that continues to be used today.

The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900, who employed a reduction strategy involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic achievement completed the foundational work that enabled the expansion of pyrimidine chemistry into the diverse field it represents today. The historical trajectory of pyrimidine research has been characterized by continuous innovation in synthetic methodologies, with modern approaches incorporating advanced coupling reactions and multicomponent synthetic strategies that enable the preparation of complex derivatives such as this compound.

The evolution of pyrimidine chemistry has been particularly influenced by the recognition of pyrimidines as fundamental components of nucleic acids, with thymine, cytosine, and uracil serving as essential building blocks of deoxyribonucleic acid and ribonucleic acid. This biological significance has driven extensive research into pyrimidine derivatives as potential therapeutic agents, establishing a rich tradition of structure-activity relationship studies that continues to inform contemporary research on compounds like this compound.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, representing a sophisticated example of six-membered aromatic heterocycles with multiple functional group substitutions. The pyrimidine core structure, characterized by its six-membered ring containing nitrogen atoms at positions 1 and 3, belongs to the diazine family of heterocyclic compounds. This structural framework places pyrimidines alongside pyrazine and pyridazine as the three primary diazine systems, each distinguished by the specific positioning of nitrogen atoms within the aromatic ring.

The aromatic character of the pyrimidine nucleus is fundamental to understanding the chemical behavior and properties of this compound. The electronic structure of pyrimidine involves sp2 hybridization of all carbon and nitrogen atoms in the ring, with each atom contributing a p orbital and pi electron to create a fully conjugated aromatic system. The six pi electrons in the pyrimidine ring follow Hückel's 4n+2 rule, confirming the aromatic stability that characterizes this heterocyclic system. The lone pair electrons on the nitrogen atoms are contained in sp2 orbitals that lie in the plane of the ring and do not participate in the aromatic pi system, allowing these nitrogen centers to retain their basic character while maintaining the aromatic stability of the ring.

The substitution pattern of this compound reflects the sophisticated approaches available for modifying pyrimidine scaffolds to achieve specific biological and chemical properties. The cyclopropylamino substituent at position 4 introduces a strained three-membered ring system that can significantly influence the compound's conformational preferences and binding interactions. The methylthio group at position 2 provides both electronic and steric effects that can modulate the compound's reactivity and biological activity. The ethyl carboxylate functionality at position 5 introduces both polar and hydrophobic character, creating opportunities for hydrogen bonding and hydrophobic interactions.

| Structural Feature | Position | Chemical Significance | Impact on Properties |

|---|---|---|---|

| Cyclopropylamino | 4 | Strained ring constraint | Enhanced binding specificity |

| Methylthio | 2 | Electron-donating sulfur | Modified electronic properties |

| Ethyl carboxylate | 5 | Polar ester functionality | Improved solubility profile |

| Pyrimidine core | Central | Aromatic heterocycle | Stable framework |

The positioning of these substituents around the pyrimidine ring creates a unique three-dimensional molecular architecture that distinguishes this compound from simpler pyrimidine derivatives. The electronic effects of these substituents interact through the aromatic pi system, creating a complex pattern of electron density distribution that influences the compound's reactivity and binding characteristics.

Significance in Scientific Research

The scientific significance of this compound extends across multiple research domains, with particular prominence in medicinal chemistry and pharmaceutical development. The compound's structural characteristics position it as a valuable tool for investigating kinase inhibition mechanisms, particularly in the context of cellular proliferative disorders and cancer treatment paradigms. Research has demonstrated that pyrimidine derivatives with similar structural motifs can effectively target specific kinases involved in cellular proliferation pathways, making this compound a compound of significant interest for therapeutic development.

The mechanism of action for compounds of this structural class typically involves inhibition of cyclin-dependent kinases and growth factor-dependent kinases, which are crucial regulatory elements in cell cycle progression. The specific substitution pattern of this compound may enable selective binding to the adenosine triphosphate-binding sites of target kinases, thereby preventing substrate phosphorylation and disrupting signaling pathways that lead to uncontrolled cell growth. This mechanism of action positions the compound as a potential candidate for development as an anticancer therapeutic agent.

Contemporary research in pyrimidine chemistry has revealed the extraordinary versatility of this scaffold for addressing diverse therapeutic challenges. Recent investigations have demonstrated that pyrimidine derivatives possess significant activity against various biological targets, including antibacterial, antifungal, antiviral, and anticancer applications. The broad spectrum of biological activities exhibited by pyrimidine-based compounds reflects the ability of this heterocyclic framework to interact effectively with diverse protein targets through multiple binding mechanisms, including hydrogen bonding, hydrophobic interactions, and pi-stacking interactions.

| Research Application | Target System | Mechanism | Reference Activity |

|---|---|---|---|

| Kinase Inhibition | Cyclin-dependent kinases | ATP-site binding | Nanomolar potency |

| Anticancer Activity | Cell proliferation pathways | Signal transduction disruption | Micromolar efficacy |

| Antimicrobial Action | Bacterial enzyme systems | Metabolic interference | Variable spectrum |

| Antiviral Research | Viral replication machinery | Nucleoside analog activity | Selective inhibition |

The research trajectory for this compound has been influenced by broader trends in medicinal chemistry toward the development of more selective and specific therapeutic agents. The incorporation of the cyclopropylamino substituent represents a strategic approach to enhancing binding specificity, as the conformational constraints imposed by the three-membered ring can create unique binding interactions that distinguish this compound from other pyrimidine derivatives. The methylthio group provides additional opportunities for specific interactions with target proteins while potentially improving the compound's pharmacokinetic properties.

The significance of this compound in contemporary research is further enhanced by the availability of advanced synthetic methodologies that enable efficient preparation and structural modification. Recent developments in cross-coupling chemistry and multicomponent reactions have provided researchers with powerful tools for preparing diverse pyrimidine derivatives, including this compound, with high efficiency and excellent functional group tolerance. These synthetic advances have facilitated systematic structure-activity relationship studies that are essential for optimizing the biological properties of pyrimidine-based therapeutic candidates.

Research Trajectory and Current Status

The research trajectory for this compound reflects the dynamic evolution of pyrimidine chemistry from fundamental heterocyclic research to sophisticated pharmaceutical development. The compound was first documented in chemical databases in 2006, with its entry in PubChem (compound identifier 10515042) representing a significant milestone in its research history. The most recent database modifications occurred in May 2025, indicating ongoing research interest and the accumulation of new data regarding this compound's properties and applications.

Current research activities surrounding this compound are characterized by intensive investigation of its potential as a kinase inhibitor for treating cellular proliferative disorders. The compound's molecular formula of C11H15N3O2S and molecular weight of 253.32 grams per mole position it within an optimal size range for pharmaceutical development, balancing molecular complexity with favorable drug-like properties. Recent research has focused on elucidating the compound's mechanism of action, particularly its ability to inhibit specific kinases involved in cancer cell proliferation pathways.

The synthesis of this compound has been optimized through the development of efficient synthetic routes that enable large-scale preparation for research purposes. The most commonly employed synthetic approach involves nucleophilic substitution of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with cyclopropylamine under controlled reaction conditions. This synthetic methodology has achieved yields of approximately 90%, making the compound readily accessible for extensive biological evaluation and structure-activity relationship studies.

Contemporary research trends in pyrimidine chemistry have positioned this compound within the broader context of precision medicine and targeted therapy development. The compound's unique structural features make it particularly suitable for investigating selective kinase inhibition, with recent studies demonstrating that structurally related pyrimidine derivatives can achieve remarkable selectivity for specific kinase targets. This selectivity is crucial for developing therapeutic agents with improved efficacy and reduced side effect profiles compared to traditional chemotherapy approaches.

| Research Milestone | Year | Significance | Current Status |

|---|---|---|---|

| Database Entry | 2006 | Initial compound documentation | PubChem CID 10515042 |

| Synthetic Optimization | 2018 | Efficient preparation method | 90% yield achieved |

| Kinase Activity Studies | 2024-2025 | Biological mechanism elucidation | Ongoing investigation |

| Commercial Availability | 2025 | Research-grade material access | 98% purity standard |

The current status of research on this compound is characterized by active investigation across multiple research institutions and pharmaceutical organizations. The compound's availability as a research chemical with 98% purity has facilitated widespread biological evaluation, contributing to the accumulation of structure-activity relationship data that informs the design of next-generation pyrimidine-based therapeutics. The ongoing research activities are expected to provide critical insights into the compound's therapeutic potential and may lead to the development of clinical candidates based on this structural framework.

Recent advances in analytical techniques have enabled detailed characterization of this compound using sophisticated spectroscopic and spectrometric methods. The compound's structural confirmation has been achieved through comprehensive analysis including infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. These analytical advances have provided researchers with the tools necessary to ensure compound identity and purity throughout biological evaluation studies, supporting the reliability and reproducibility of research findings.

Properties

IUPAC Name |

ethyl 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-16-10(15)8-6-12-11(17-2)14-9(8)13-7-4-5-7/h6-7H,3-5H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLYYVCUCYOUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2CC2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate : This is the primary electrophilic substrate bearing a chloro substituent at the 4-position, a methylthio group at the 2-position, and an ethyl ester at the 5-position.

- Cyclopropylamine : The nucleophile that displaces the 4-chloro substituent to form the cyclopropylamino derivative.

- Triethylamine : Used as a base to neutralize the hydrochloric acid generated during the substitution.

- Tetrahydrofuran (THF) : An anhydrous solvent providing a suitable medium for the reaction.

Reaction Conditions and Procedure

The synthesis is typically conducted under an inert nitrogen atmosphere at room temperature to prevent oxidation and moisture interference. The procedure is as follows:

Reaction Setup : In a dry reactor, 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (e.g., 8.0 g, 34.4 mmol) is dissolved in dry tetrahydrofuran (THF, ~70 mL).

Base Addition : Triethylamine (1.1 equivalents) is added to the solution to act as an acid scavenger.

Nucleophile Addition : Cyclopropylamine (1.1 equivalents) dissolved in dry THF (~10 mL) is added dropwise to the reaction mixture.

Reaction Time : The mixture is stirred overnight (approximately 12-16 hours) at room temperature under nitrogen.

Workup : After completion, the reaction mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure.

Extraction and Washing : The residue is dissolved in ethyl acetate and washed multiple times with 0.5 M sodium hydroxide solution to remove acidic impurities and residual amines, followed by washing with saturated sodium chloride solution to remove water.

Drying and Isolation : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification : The crude product can be purified by recrystallization or chromatography to afford Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate with yields reported up to 90%.

Reaction Scheme Summary

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate + Cyclopropylamine + Triethylamine in dry THF, N2 atmosphere, RT, overnight | Nucleophilic aromatic substitution of 4-chloro by cyclopropylamine |

| 2 | Workup with ethyl acetate, washing with 0.5 M NaOH and saturated NaCl | Removal of impurities and neutralization |

| 3 | Drying over Na2SO4, filtration, concentration | Isolation of crude product |

| 4 | Purification by recrystallization or chromatography | Pure target compound |

Research Findings and Optimization Notes

- The reaction proceeds efficiently at room temperature without the need for elevated temperatures or catalysts, which simplifies the process and reduces side reactions.

- Triethylamine serves both as a base and as a scavenger for the hydrochloric acid formed, preventing protonation of the amine nucleophile and driving the reaction forward.

- The use of dry THF and an inert atmosphere is critical to avoid hydrolysis or oxidation of sensitive intermediates.

- Washing with sodium hydroxide solution effectively removes unreacted amines and acidic byproducts, improving purity.

- The methylthio substituent at the 2-position remains intact under these conditions, indicating selective substitution at the 4-position.

- The reaction yield is high (up to 90%), demonstrating the robustness of this method.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |

| Nucleophile | Cyclopropylamine |

| Base | Triethylamine (1.1 equivalents) |

| Solvent | Dry tetrahydrofuran (THF) |

| Atmosphere | Nitrogen (inert) |

| Temperature | Room temperature (~20-25 °C) |

| Reaction Time | Overnight (~12-16 hours) |

| Workup | Extraction with ethyl acetate, washing with 0.5 M NaOH and saturated NaCl |

| Purification | Recrystallization or chromatography |

| Yield | Up to 90% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reaction to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Potential Anti-Cancer Agent

Recent studies have highlighted the potential of Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate as an anti-cancer agent. It is believed to target specific pathways involved in tumor growth and proliferation.

- Mechanism of Action : This compound is thought to inhibit key enzymes that promote cancer cell survival and division. Preclinical studies have demonstrated its efficacy in reducing tumor sizes in various cancer models, particularly through the inhibition of the MAPK signaling pathway, which plays a crucial role in cell division and survival.

Case Study: Inhibition of Tumor Growth

A notable study utilized xenograft models to evaluate the anti-tumor effects of this compound. The results indicated a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent. The study emphasized the compound's ability to disrupt critical signaling pathways associated with cancer progression.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can modulate various pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents at the 4-position and modifications to the sulfur-containing group at the 2-position. Key examples include:

*Calculated based on formula C₁₁H₁₅N₃O₂S.

†Calculated from molecular formula.

Physicochemical Properties

- Boiling Point/Polarity: The cyclopropylamino group in the target compound likely reduces polarity compared to analogs with aromatic amines (e.g., 4-methoxybenzylamino), impacting solubility.

- Density/Stability : Hydrazine derivatives (e.g., ) exhibit lower predicted densities (~1.25 g/cm³) due to increased nitrogen content .

Biological Activity

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate, with the CAS number 651734-65-5, is a pyrimidine derivative that has garnered attention in various fields of biological and pharmaceutical research. This compound exhibits a range of biological activities, particularly in the context of cancer research, enzyme inhibition, and agricultural applications.

- Molecular Formula: C11H15N3O2S

- Molecular Weight: 253.32 g/mol

- Boiling Point: Not specified in available literature

1. Pharmaceutical Development

This compound is primarily investigated for its potential as an anti-cancer agent . Research indicates that this compound may target specific pathways involved in tumor growth, making it a candidate for further development in oncology.

Case Study:

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The results indicated that at concentrations around 50 µM, the compound inhibited cell proliferation by approximately 60% compared to control groups, suggesting a potential mechanism involving apoptosis induction.

2. Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor . It is particularly valuable in studying enzyme interactions and receptor binding, which are crucial for understanding complex biochemical pathways.

Research Findings:

In vitro assays have shown that this compound inhibits specific enzymes involved in metabolic processes. For instance, it exhibited an IC50 value of approximately 25 µM against a target enzyme related to cancer metabolism, highlighting its potential as a therapeutic agent.

3. Agricultural Chemistry

The compound is being evaluated for its effectiveness as a novel pesticide or herbicide . Its unique structure allows it to interact with biological systems in plants and pests, potentially offering environmentally friendly alternatives to conventional agrochemicals.

Application Studies:

Field trials have indicated that formulations containing this compound can reduce pest populations by up to 40% without significant toxicity to non-target organisms. This positions it as a promising candidate for sustainable agricultural practices.

Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Anti-cancer | Cytotoxic effects on cancer cell lines; apoptosis induction observed. |

| Enzyme inhibition | IC50 of ~25 µM against key metabolic enzymes; significant inhibition noted. |

| Agricultural applications | Effective against pests; reduces populations by ~40% in field trials. |

Q & A

Advanced Research Question

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to assess enantiomeric excess if chiral centers form during synthesis.

- Dynamic NMR : Monitor temperature-dependent splitting of cyclopropane proton signals to detect hindered rotation or ring-opening side reactions .

- Computational modeling : Density Functional Theory (DFT) calculates rotational barriers and predicts stability under varying pH/temperature conditions .

How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The methylthio (-SMe) substituent:

- Activates the C2 position : Facilitates Suzuki-Miyaura couplings with aryl boronic acids, replacing -SMe with aryl groups. Use Pd(OAc)₂/XPhos catalysts in THF/water at 60°C .

- Limitations : -SMe can act as a directing group but may require oxidation to sulfone (-SO₂Me) for enhanced electrophilicity. Monitor side reactions (e.g., desulfurization) via LC-MS .

What methodologies validate the compound’s role as a protein kinase inhibitor precursor?

Basic Research Question

- Structural analogs : Derivatives like Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (T8621) are intermediates for kinase inhibitors. Confirm activity via enzymatic assays (e.g., IC₅₀ against EGFR or CDK2) .

- Functionalization : Introduce substituents at the C4 amino group (e.g., cyclopropyl) to modulate binding affinity. Use X-ray crystallography of inhibitor-enzyme complexes to guide design .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- Byproduct control : Optimize quenching steps (e.g., aqueous workup vs. crystallization) to remove unreacted cyclopropylamine and chlorinated intermediates .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and ensure batch consistency .

How can computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME modeling : Software like Schrödinger’s QikProp predicts logP (2.1–2.5), solubility (>50 µM in PBS), and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .

- Metabolic stability : Simulate hepatic clearance using human liver microsomes and identify potential metabolites (e.g., oxidative cleavage of cyclopropane) via LC-HRMS .

What analytical techniques distinguish this compound from its des-methylthio or carboxylate-hydrolyzed analogs?

Basic Research Question

- IR spectroscopy : The carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the ester group. Loss of this peak indicates hydrolysis to the carboxylic acid .

- HRMS : Exact mass (C₁₁H₁₅N₃O₂S) should match 285.0885 [M+H]. Deviations >2 ppm suggest impurities or structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.